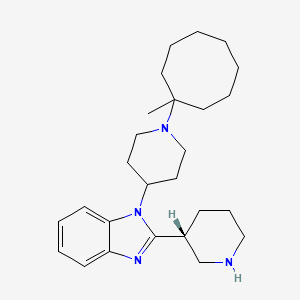

(S)-MCOPPB

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40N4/c1-26(15-7-3-2-4-8-16-26)29-18-13-22(14-19-29)30-24-12-6-5-11-23(24)28-25(30)21-10-9-17-27-20-21/h5-6,11-12,21-22,27H,2-4,7-10,13-20H2,1H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYNMPPFEJPBJD-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3C5CCCNC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3[C@@H]5CCCNC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401018254 | |

| Record name | 1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028969-49-4 | |

| Record name | 1-[1-(1-Methylcyclooctyl)-4-piperidinyl]-2-(3R)-3-piperidinyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1028969-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mcoppb | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1028969494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MCOPPB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NMK0UG3HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Anxiolytic Mechanism of MCOPPB

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anxiety disorders represent a significant global health concern, necessitating the development of novel therapeutic agents with improved efficacy and tolerability profiles. MCOPPB, a potent and selective nonpeptide agonist for the nociceptin/orphanin FQ (NOP) receptor, has emerged as a promising candidate. This technical guide provides a comprehensive overview of the mechanism of action of MCOPPB in mediating its anxiolytic effects. We delve into its receptor binding profile, downstream signaling pathways, and preclinical evidence from behavioral pharmacology studies. Detailed experimental protocols and quantitative data are presented to offer a complete picture for researchers in the field.

Introduction

The nociceptin/orphanin FQ (N/OFQ) system, comprising the NOP receptor (a G protein-coupled receptor) and its endogenous ligand N/OFQ, is implicated in a wide range of physiological processes, including pain, mood, and motivation.[1][2] Activation of the NOP receptor has been shown to produce anxiolytic-like effects in various preclinical models, suggesting its potential as a therapeutic target for anxiety disorders.[2][3] MCOPPB, or 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole, is a synthetic, non-peptide small molecule that acts as a potent and selective agonist at the NOP receptor.[1][2] This document will explore the molecular and behavioral pharmacology of MCOPPB, elucidating its mechanism of action in anxiety.

Molecular Pharmacology of MCOPPB

Receptor Binding Affinity and Selectivity

MCOPPB exhibits high affinity for the human NOP receptor. In vitro binding assays have demonstrated a pKi value of 10.07 ± 0.01.[2] Its selectivity for the NOP receptor over other opioid receptors is a key feature, minimizing off-target effects. MCOPPB is 12-fold more selective for the NOP receptor than for the mu-opioid receptor, 270-fold more selective than for the kappa-opioid receptor, and over 1000-fold more selective than for the delta-opioid receptor.[2]

Table 1: Receptor Binding Profile of MCOPPB

| Receptor | pKi | Selectivity vs. NOP |

| Human NOP | 10.07 ± 0.01 | - |

| Mu-opioid | - | 12-fold |

| Kappa-opioid | - | 270-fold |

| Delta-opioid | - | >1000-fold |

Data sourced from Hirao et al., 2008.[2]

Functional Activity

MCOPPB acts as a full agonist at the NOP receptor.[3] Upon binding, it initiates a signaling cascade that leads to the modulation of neuronal excitability.

Signaling Pathways

Activation of the NOP receptor by MCOPPB leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, it activates G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits N-type calcium channels.[3] This collective action leads to hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, contributing to its anxiolytic effects.

Caption: MCOPPB-induced NOP receptor signaling pathway.

Preclinical Anxiolytic Activity

The anxiolytic-like effects of MCOPPB have been demonstrated in rodent models of anxiety.

Vogel Conflict Test

In the mouse Vogel conflict test, a model that assesses anxiety by measuring the suppression of punished licking, MCOPPB demonstrated significant anxiolytic-like effects.[2] An oral dose of 10 mg/kg was effective, and interestingly, the compound exhibited a bell-shaped dose-response curve.[2] Importantly, these effects were sustained even after repeated administration for 5 days.[2]

Table 2: Anxiolytic-like Effects of MCOPPB in the Vogel Conflict Test

| Compound | Dose (p.o.) | Effect on Punished Licking |

| MCOPPB | 10 mg/kg | Significant Increase |

| Diazepam | 3 mg/kg | Significant Increase |

Data sourced from Hirao et al., 2008.[2]

Favorable Side Effect Profile

A key advantage of MCOPPB is its favorable side effect profile compared to benzodiazepines like diazepam. At an anxiolytically effective oral dose of 10 mg/kg, MCOPPB did not impair locomotor activity or memory in mice.[2] Furthermore, it did not potentiate the hypnotic effects of ethanol.[2] In contrast, diazepam is known to cause memory deficits and enhance ethanol-induced hypnosis.[2]

Experimental Protocols

Receptor Binding Assay (General Protocol)

Objective: To determine the binding affinity of MCOPPB for the human NOP receptor.

Materials:

-

Membranes from cells expressing the recombinant human NOP receptor.

-

Radioligand (e.g., [³H]Nociceptin).

-

MCOPPB at various concentrations.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate cell membranes with the radioligand and varying concentrations of MCOPPB.

-

Allow the binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.

Vogel Conflict Test (Mouse)

Objective: To assess the anxiolytic-like effects of MCOPPB.

Apparatus:

-

A transparent experimental chamber with a grid floor.

-

A drinking nozzle connected to a water source and a shock generator.

Procedure:

-

Water-deprive mice for 24-48 hours prior to the test.

-

Administer MCOPPB (e.g., 10 mg/kg, p.o.) or vehicle.

-

Place the mouse in the experimental chamber.

-

Allow a period of habituation.

-

After a set number of licks from the drinking nozzle, deliver a mild electric shock through the grid floor.

-

Record the number of shocks received over a specific time period.

-

An increase in the number of shocks received indicates an anxiolytic-like effect.

Caption: Workflow for the Vogel Conflict Test.

Conclusion

MCOPPB represents a promising anxiolytic agent with a distinct mechanism of action centered on the potent and selective agonism of the NOP receptor. Its high affinity and selectivity, coupled with a favorable preclinical profile demonstrating anxiolytic efficacy without the typical side effects of benzodiazepines, underscore its therapeutic potential. Further clinical investigation is warranted to translate these promising preclinical findings into a novel treatment for anxiety disorders. This technical guide provides foundational data and methodologies to support ongoing and future research in this area.

References

- 1. MCOPPB - Wikipedia [en.wikipedia.org]

- 2. Pharmacological characterization of the newly synthesized nociceptin/orphanin FQ-receptor agonist 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole as an anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Discovery and Synthesis of (S)-MCOPPB: A Technical Guide for Drug Development Professionals

(S)-MCOPPB, or 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole, has emerged as a potent and selective agonist for the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, a target of significant interest for the development of novel anxiolytics and other central nervous system therapeutics. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of (S)-MCOPPB, tailored for researchers, scientists, and drug development professionals.

Discovery of a Novel NOP Receptor Agonist

The development of (S)-MCOPPB was the result of a targeted drug design and discovery program aimed at identifying orally bioavailable, potent, and selective non-peptide agonists for the NOP receptor.[1] The rationale was driven by the anxiolytic-like effects observed with NOP receptor activation in preclinical models.[2] The discovery process involved the synthesis and screening of a series of 1,2-disubstituted benzimidazole derivatives.[1] Through systematic structure-activity relationship (SAR) studies, researchers identified key structural motifs that conferred high affinity and selectivity for the NOP receptor, leading to the identification of (S)-MCOPPB as a lead candidate with a favorable pharmacological profile.[1]

Synthesis Pathway

The synthesis of (S)-MCOPPB is a multi-step process. A detailed synthetic route is outlined in the literature, enabling its preparation for research and development purposes.

A generalized synthesis scheme will be inserted here upon finding a detailed, replicable protocol from a primary literature source.

Pharmacological Profile

(S)-MCOPPB is a potent and selective agonist of the NOP receptor.[3] It exhibits high binding affinity for the human NOP receptor and demonstrates significant selectivity over other opioid receptors, including the mu, delta, and kappa subtypes.[2][]

Quantitative Pharmacological Data

| Parameter | Value | Receptor/System | Reference |

| pKi | 10.07 ± 0.01 | Human NOP Receptor | [2][] |

| Selectivity vs. mu-opioid receptor | 12-fold | Human Opioid Receptors | [2][] |

| Selectivity vs. kappa-opioid receptor | 270-fold | Human Opioid Receptors | [2][] |

| Selectivity vs. delta-opioid receptor | >1000-fold | Human Opioid Receptors | [2][] |

This table will be expanded with additional data such as EC50, IC50, and pharmacokinetic parameters as more specific information is gathered.

Mechanism of Action and Signaling Pathway

(S)-MCOPPB exerts its pharmacological effects by activating the NOP receptor, a G protein-coupled receptor (GPCR).[5] Upon agonist binding, the NOP receptor primarily couples to inhibitory G proteins (Gαi/o), initiating a cascade of intracellular signaling events.[5][6] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] Furthermore, NOP receptor activation modulates ion channel activity, including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[5] This collective action generally leads to a reduction in neuronal excitability. The downstream signaling can also involve the activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, JNK, and p38 MAPK, as well as phospholipase C (PLC).[5][6]

Experimental Protocols

NOP Receptor Binding Assay

This assay determines the binding affinity of a test compound to the NOP receptor.

Materials:

-

Cell membranes from CHO cells stably expressing the human NOP receptor.

-

[³H]-Nociceptin (radioligand).

-

Test compound ((S)-MCOPPB) at various concentrations.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: High concentration of unlabeled nociceptin (e.g., 1 µM).

-

96-well plates.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, combine the cell membranes, [³H]-nociceptin, and either the test compound or the non-specific binding control in the assay buffer.

-

Incubate the plate at room temperature for 60 minutes.

-

Terminate the reaction by rapid filtration through a glass fiber filter, washing with cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the Ki value by analyzing the competition binding data using appropriate software.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by an agonist at the NOP receptor.

Materials:

-

Cell membranes from CHO cells expressing the human NOP receptor.

-

[³⁵S]GTPγS (radiolabeled GTP analog).

-

GDP (Guanosine diphosphate).

-

Test compound ((S)-MCOPPB) at various concentrations.

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Non-specific binding control: High concentration of unlabeled GTPγS.

Procedure:

-

Pre-incubate the cell membranes with the test compound for 15 minutes at 30°C in the assay buffer containing GDP.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate for 60 minutes at 30°C.

-

Terminate the reaction by rapid filtration.

-

Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Analyze the data to determine the EC50 and Emax values for G protein activation.

In Vivo Vogel Conflict Test (Mouse)

This behavioral assay is used to assess the anxiolytic-like effects of a compound.[2]

Materials:

-

Male mice.

-

Vogel conflict test apparatus (a chamber with a drinking spout connected to a shock generator).

-

Test compound ((S)-MCOPPB) or vehicle control.

-

Standard anxiolytic (e.g., diazepam) as a positive control.

Procedure:

-

Deprive the mice of water for 24-48 hours before the test.

-

Administer the test compound, vehicle, or positive control orally (p.o.) or via another appropriate route at a specific time before the test.

-

Place each mouse individually into the test chamber.

-

After a period of adaptation, allow the mouse to drink from the spout. After a set number of licks (e.g., 20), a mild electric shock is delivered through the spout for every subsequent lick.

-

Record the number of shocks received by the mouse during a specific test period (e.g., 5 minutes).

-

Anxiolytic compounds are expected to increase the number of shocks the mice are willing to take to drink, compared to the vehicle-treated group.

Conclusion

(S)-MCOPPB is a valuable research tool and a promising lead compound for the development of novel therapeutics targeting the NOP receptor. Its high potency, selectivity, and demonstrated anxiolytic-like effects in preclinical models underscore its potential. This guide provides a foundational understanding of its discovery, synthesis, and pharmacological properties to aid in its further investigation and development by the scientific community.

References

- 1. Novel non-peptide nociceptin/orphanin FQ receptor agonist, 1-[1-(1-Methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole: design, synthesis, and structure-activity relationship of oral receptor occupancy in the brain for orally potent antianxiety drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of the newly synthesized nociceptin/orphanin FQ-receptor agonist 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole as an anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MCOPPB - Wikipedia [en.wikipedia.org]

- 5. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

(S)-MCOPPB: A Comprehensive Technical Guide to its Nociceptin Receptor Binding Affinity and Functional Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the binding affinity and functional profile of (S)-MCOPPB, a potent and selective agonist for the nociceptin opioid peptide (NOP) receptor. (S)-MCOPPB, chemically identified as 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole, has emerged as a significant research tool for elucidating the physiological and pathological roles of the NOP receptor system.[1][2][3] This document details the quantitative binding characteristics of (S)-MCOPPB at the NOP receptor and its selectivity over other opioid receptor subtypes, outlines the experimental protocols for key in vitro assays, and illustrates the associated cellular signaling pathways.

Introduction

The nociceptin/orphanin FQ (N/OFQ) system, comprising the NOP receptor and its endogenous ligand, is a key modulator of a wide range of biological functions, including pain, anxiety, and reward.[1] Unlike classical opioid receptors (mu, delta, and kappa), the NOP receptor exhibits a distinct pharmacological profile. The development of selective ligands such as (S)-MCOPPB is crucial for dissecting the therapeutic potential of targeting this system. (S)-MCOPPB has demonstrated potent anxiolytic-like effects in preclinical models, highlighting its potential for the development of novel therapeutics.[1]

Binding Affinity and Selectivity

(S)-MCOPPB exhibits high-affinity binding to the human NOP receptor and significant selectivity over the mu (μ), kappa (κ), and delta (δ) opioid receptors.[1] The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinity (Ki) and Selectivity of (S)-MCOPPB for Opioid Receptors

| Receptor | pKi | Ki (nM) | Selectivity Ratio (vs. NOP) | Reference |

| NOP | 10.07 ± 0.01 | 0.085 | - | [1] |

| Mu (MOP) | - | 1.02 | 12-fold | [1] |

| Kappa (KOP) | - | 22.95 | 270-fold | [1] |

| Delta (DOP) | - | >1000 | >1000-fold | [1][4] |

Note: pKi is the negative logarithm of the Ki value. Ki values for MOP, KOP, and DOP were calculated from the reported selectivity ratios in the source.

Experimental Protocols

The characterization of (S)-MCOPPB's binding and functional properties relies on established in vitro pharmacological assays. The following sections provide detailed methodologies for two key experiments.

Radioligand Competition Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow of a radioligand competition binding assay.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human NOP receptor (e.g., CHO-hNOP cells).

-

Reaction Mixture: In a 96-well plate, the following components are added in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4):

-

Cell membranes (typically 10-20 µg of protein).

-

A fixed concentration of a radiolabeled NOP receptor ligand (e.g., [³H]nociceptin).

-

Varying concentrations of the unlabeled test compound, (S)-MCOPPB.

-

For determining non-specific binding, a high concentration of a known NOP receptor agonist or antagonist is used.

-

-

Incubation: The reaction mixture is incubated, typically for 60 minutes at room temperature, to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of (S)-MCOPPB that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the receptor upon agonist binding. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is an indicator of receptor activation.

Methodology:

-

Membrane Preparation: Similar to the binding assay, cell membranes expressing the NOP receptor are used.

-

Reaction Mixture: The assay is typically performed in a buffer containing MgCl₂ and GDP. The following are added to each well:

-

Cell membranes.

-

[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

-

A fixed concentration of GDP (to maintain a pool of inactive G proteins).

-

Varying concentrations of (S)-MCOPPB.

-

Basal binding is determined in the absence of the agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

-

Incubation: The mixture is incubated, typically for 60 minutes at 30°C.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters.

-

Washing: The filters are washed with ice-cold buffer.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G proteins on the membranes is quantified by scintillation counting.

-

Data Analysis: The agonist-stimulated increase in [³⁵S]GTPγS binding is plotted against the concentration of (S)-MCOPPB to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) values.

NOP Receptor Signaling Pathway

Upon activation by an agonist like (S)-MCOPPB, the NOP receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G proteins (Gi/o).

NOP Receptor Signaling Cascade

Caption: NOP receptor signaling pathway upon agonist binding.

Activation of the Gi/o protein leads to the dissociation of its α and βγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate the activity of other effectors, such as ion channels. Furthermore, agonist-bound receptors can be phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestins. β-arrestin binding uncouples the receptor from G proteins (desensitization) and can initiate G protein-independent signaling pathways and receptor internalization.

Synthesis of (S)-MCOPPB

The synthesis of (S)-MCOPPB involves a multi-step process. A key publication by Hayashi et al. (2009) outlines a detailed synthetic route.[5][6] The general strategy involves the preparation of two key intermediates: (R)-N-Boc-nipecotic acid and N-[1-(1-methylcyclooctyl)-4-piperidinyl]-1,2-benzenediamine. These intermediates are then coupled, followed by deprotection to yield the final (S)-MCOPPB product.[5] The synthesis requires careful control of stereochemistry to obtain the desired (R)-enantiomer at the 3-position of the piperidine ring, which corresponds to the (S)-configuration of the final MCOPPB molecule in some naming conventions.

Conclusion

(S)-MCOPPB is a highly potent and selective NOP receptor agonist that serves as an invaluable tool for pharmacological research. Its well-defined binding affinity, selectivity profile, and functional activity make it a standard reference compound for studying the N/OFQ-NOP system. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of opioid pharmacology and neuroscience. Further investigation into the therapeutic applications of NOP receptor agonists like (S)-MCOPPB is warranted, particularly in the context of anxiety and other CNS disorders.

References

- 1. Pharmacological characterization of the newly synthesized nociceptin/orphanin FQ-receptor agonist 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole as an anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MCOPPB - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel non-peptide nociceptin/orphanin FQ receptor agonist, 1-[1-(1-Methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole: design, synthesis, and structure-activity relationship of oral receptor occupancy in the brain for orally potent antianxiety drug - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-MCOPPB: A Selective Nociceptin/Orphanin FQ Peptide (NOP) Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(S)-MCOPPB, or 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole, is a potent and selective non-peptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2] The NOP receptor, a member of the opioid receptor family, is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including pain perception, anxiety, and reward. Unlike classical opioid receptors, the activation of the NOP receptor does not typically lead to the same adverse side effects, such as respiratory depression and addiction liability, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of (S)-MCOPPB, its interaction with the NOP receptor, and the experimental methodologies used for its characterization.

Quantitative Pharmacological Data

The pharmacological profile of (S)-MCOPPB has been characterized through various in vitro assays. The following tables summarize the key quantitative data, demonstrating its high affinity and potency as a NOP receptor agonist.

Table 1: Radioligand Binding Affinity of (S)-MCOPPB at Opioid Receptors

| Receptor | pKi | Ki (nM) | Selectivity vs. NOP |

| NOP | 10.07 | 0.085 | - |

| Mu (μ) | ~8.9 | ~1.26 | 15-fold |

| Kappa (κ) | ~7.6 | ~25.1 | 295-fold |

| Delta (δ) | <6 | >1000 | >11765-fold |

Data compiled from multiple sources indicating high affinity and selectivity for the NOP receptor.

Table 2: Functional Activity of (S)-MCOPPB at the NOP Receptor

| Functional Assay | Parameter | Value |

| [³⁵S]GTPγS Binding | pEC₅₀ | 9.41 |

| EC₅₀ (nM) | 0.39 | |

| Efficacy | Full Agonist | |

| cAMP Inhibition | Potency | ~10-fold more potent than N/OFQ |

| Efficacy | Full Agonist |

(S)-MCOPPB demonstrates robust functional agonism at the NOP receptor, leading to G protein activation and inhibition of adenylyl cyclase.

NOP Receptor Signaling Pathways

Activation of the NOP receptor by an agonist like (S)-MCOPPB initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to inhibitory G proteins of the Gαi/o family. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, the βγ subunits of the G protein can modulate the activity of various ion channels, including the inhibition of voltage-gated calcium channels (Ca²⁺) and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. The activation of MAPK signaling pathways has also been reported.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of NOP receptor agonists. Below are representative protocols for key in vitro and in vivo experiments.

Radioligand Binding Assay

This assay determines the binding affinity of a compound for the NOP receptor.

Objective: To determine the inhibitory constant (Ki) of (S)-MCOPPB for the NOP receptor.

Materials:

-

Membranes from cells expressing the human NOP receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]-N/OFQ or another suitable NOP receptor radioligand.

-

Non-specific binding control: Unlabeled N/OFQ.

-

Test compound: (S)-MCOPPB.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of (S)-MCOPPB.

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of (S)-MCOPPB.

-

For determining non-specific binding, incubate membranes with the radioligand in the presence of a high concentration of unlabeled N/OFQ.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value of (S)-MCOPPB.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins following receptor stimulation.

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of (S)-MCOPPB in stimulating G protein activation via the NOP receptor.

Materials:

-

Membranes from cells expressing the human NOP receptor.

-

[³⁵S]GTPγS.

-

GDP.

-

Test compound: (S)-MCOPPB.

-

Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of (S)-MCOPPB.

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of (S)-MCOPPB.

-

For basal binding, incubate membranes with [³⁵S]GTPγS and GDP in the absence of an agonist.

-

For non-specific binding, add a high concentration of unlabeled GTPγS.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and plot the concentration-response curve to determine the EC₅₀ and Emax values for (S)-MCOPPB.

In Vivo Assessment of Anxiolytic Activity (Elevated Plus-Maze)

The elevated plus-maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents.

Objective: To evaluate the anxiolytic-like effects of (S)-MCOPPB in mice.

Apparatus:

-

A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

Procedure:

-

Administer (S)-MCOPPB or vehicle to mice via an appropriate route (e.g., intraperitoneal or oral).

-

After a specified pre-treatment time, place the mouse in the center of the EPM, facing one of the open arms.

-

Allow the mouse to explore the maze for a set duration (e.g., 5 minutes).

-

Record the time spent in the open arms and the number of entries into the open and closed arms.

-

An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Conclusion

(S)-MCOPPB is a highly potent and selective NOP receptor agonist with demonstrated in vitro and in vivo activity. Its pharmacological profile suggests its potential as a therapeutic agent for conditions where NOP receptor modulation is beneficial, such as anxiety disorders. The experimental protocols outlined in this guide provide a framework for the continued investigation of (S)-MCOPPB and other novel NOP receptor ligands. Further research into its long-term effects and clinical efficacy is warranted.

References

An In-depth Technical Guide to (S)-MCOPPB: A Potent and Selective Nociceptin/Orphanin FQ Peptide (NOP) Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to (S)-MCOPPB, a potent and selective agonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. (S)-MCOPPB has garnered significant interest for its potential therapeutic applications, particularly in the fields of anxiolytics and, more recently, senolytics.

Chemical Structure and Properties

(S)-MCOPPB, with the IUPAC name 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole, is a non-peptide small molecule.[1][2][3] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers of (S)-MCOPPB

| Identifier | Value |

| IUPAC Name | 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole |

| CAS Number | 1028969-49-4 (free base)[1][2][3] |

| 1108147-88-1 (trihydrochloride)[1][2] | |

| Molecular Formula | C₂₆H₄₀N₄[1][2][3][4] |

| SMILES | CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3[C@@H]5CCCNC5[1][3][4] |

| InChI Key | CYYNMPPFEJPBJD-OAQYLSRUSA-N[1][2][3] |

Table 2: Physicochemical Properties of (S)-MCOPPB

| Property | Value | Form |

| Molecular Weight | 408.634 g/mol [1][3] | Free Base |

| 518.01 g/mol [5] | Trihydrochloride | |

| 536.0 g/mol [6] | Trihydrochloride Hydrate | |

| Appearance | White to off-white solid[] | Solid |

| Boiling Point | 576.5 ± 50.0 °C at 760 mmHg[] | - |

| Density | 1.2 ± 0.1 g/cm³[] | - |

| Solubility | Soluble in DMSO[2] | Free Base |

| Water: 10 mg/mL[6] | Trihydrochloride Hydrate | |

| Soluble in Methanol (30 mg/mL), 0.1N HCl (18.4 mg/mL), Water (11.2 mg/mL)[8] | Not Specified | |

| DMSO: 100 mg/mL (193.05 mM)[5] | Trihydrochloride | |

| XLogP | 4.9[9] | - |

| Hydrogen Bond Donors | 1[9] | - |

| Hydrogen Bond Acceptors | 4[9] | - |

| Rotatable Bonds | 3[9] | - |

| Topological Polar Surface Area | 30.87 Ų[9] | - |

| Purity | >98% (HPLC)[10] | Trihydrochloride |

Pharmacological Properties

(S)-MCOPPB is a potent and selective full agonist for the NOP receptor.[9] Its high affinity and selectivity make it a valuable tool for studying the physiological roles of the NOP receptor system.

Table 3: Pharmacological Profile of (S)-MCOPPB

| Parameter | Species | Value | Reference |

| pKi (NOP receptor) | Human | 10.07 ± 0.01 | [11] |

| EC₅₀ ([³⁵S]GTPγS binding) | Human | 0.39 nM | [6] |

| Selectivity over μ-opioid receptor | Human | 12-fold | [11] |

| Selectivity over κ-opioid receptor | Human | 270-fold | [11] |

| Selectivity over δ-opioid receptor | Human | >1000-fold | [11] |

Anxiolytic Effects

In preclinical studies, (S)-MCOPPB has demonstrated significant anxiolytic-like effects.[1][3] Notably, these effects are observed at doses that do not cause sedation, memory impairment, or motor dysfunction, which are common side effects of other anxiolytic agents like benzodiazepines.[11]

Senolytic Effects

More recently, (S)-MCOPPB has been identified as a senolytic agent, capable of selectively inducing apoptosis in senescent cells.[12] This discovery has opened new avenues for its potential application in age-related diseases. In vivo studies have shown that (S)-MCOPPB can reduce the burden of senescent cells in peripheral tissues.[13]

Mechanism of Action and Signaling Pathways

(S)-MCOPPB exerts its effects by activating the NOP receptor, a G protein-coupled receptor (GPCR).[14] The primary signaling pathway involves the coupling to Gαi/o proteins.

References

- 1. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. MCOPPB - Wikipedia [en.wikipedia.org]

- 4. GSRS [precision.fda.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. MCOPPB | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 10. adooq.com [adooq.com]

- 11. Pharmacological characterization of the newly synthesized nociceptin/orphanin FQ-receptor agonist 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole as an anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nociceptin receptor - Wikipedia [en.wikipedia.org]

(S)-MCOPPB: A Novel Senolytic Agent Targeting Cellular Senescence Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and a spectrum of age-related diseases. The selective elimination of senescent cells by agents known as senolytics has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of the effects of (S)-MCOPPB, a selective nociceptin/orphanin FQ opioid receptor (NOP) ligand, on cellular senescence pathways. Initially investigated for its anxiolytic properties, (S)-MCOPPB has been identified as a potent senolytic compound with a unique mechanism of action. This document details the experimental evidence, underlying signaling pathways, and methodologies related to the senolytic activity of (S)-MCOPPB, offering valuable insights for researchers and professionals in the field of geroscience and drug development.

Introduction to (S)-MCOPPB and Cellular Senescence

Cellular senescence is a complex cellular state characterized by stable cell cycle arrest and the secretion of a pro-inflammatory secretome, termed the Senescence-Associated Secretory Phenotype (SASP)[1]. The accumulation of senescent cells in tissues contributes to aging and various pathologies, making their selective removal a key therapeutic goal[1]. Senolytics are a class of drugs that preferentially induce apoptosis in senescent cells[1][2].

(S)-MCOPPB, or 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole, is a selective ligand for the nociceptin/orphanin FQ opioid receptor (NOP)[2]. Originally explored for its potential as an anxiolytic agent, a high-throughput screening of a library of pharmacologically active compounds identified (S)-MCOPPB as a novel senolytic[1][2][3].

Senolytic Effects of (S)-MCOPPB: In Vitro and In Vivo Evidence

(S)-MCOPPB has demonstrated senolytic activity across various models of cellular senescence.

In Vitro Studies: In studies using human MRC5 fibroblasts induced into senescence with aphidicolin, (S)-MCOPPB effectively eliminated senescent cells[1]. Furthermore, its senolytic potential was confirmed in chemotherapy-induced senescence models using hepatocellular carcinoma cell lines (HepG2 and Huh-7) treated with doxorubicin[1].

In Vivo Studies: Animal model studies have substantiated the in vitro findings. In mice, administration of (S)-MCOPPB led to a reduction in the burden of senescent cells in peripheral tissues[1][2][3]. Similarly, in the nematode Caenorhabditis elegans, exposure to (S)-MCOPPB also resulted in a decrease in senescent cells[1][2][3]. Notably, the senolytic effects of (S)-MCOPPB in mice were observed in peripheral tissues but not in the central nervous system[1][2][3].

Mechanism of Action: The Role of Toll-Like Receptor Signaling

The senolytic activity of (S)-MCOPPB is linked to the activation of specific immune response pathways. Mechanistic studies have revealed that treatment with (S)-MCOPPB activates transcriptional networks involved in the immune response to external stressors, with a significant implication of Toll-like receptors (TLRs)[1][2][3]. This mode of action distinguishes (S)-MCOPPB from many other senolytics that typically target pro-survival pathways within senescent cells.

Below is a diagram illustrating the proposed signaling pathway for (S)-MCOPPB's senolytic effect.

Quantitative Data on (S)-MCOPPB's Senolytic Activity

The senolytic effect of (S)-MCOPPB on doxorubicin-induced senescent hepatocellular carcinoma cells has been quantified, demonstrating a dose-dependent response. The maximal cytostatic dose without inducing cytotoxicity was identified as 0.5 µM[1].

| Cell Line | Senescence Inducer | (S)-MCOPPB Concentration | Effect | Reference |

| HepG2 | Doxorubicin (100 nM) | 0.5 µM | Maximal cytostatic dose | [1] |

| Huh-7 | Doxorubicin (100 nM) | 0.5 µM | Maximal cytostatic dose | [1] |

Table 1: Dose-dependent effects of (S)-MCOPPB on senescent cancer cells.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of (S)-MCOPPB's senolytic effects.

5.1. Cell Culture and Senescence Induction

-

Cell Lines:

-

Human fetal lung fibroblasts (MRC5)

-

Hepatocellular carcinoma cell lines (HepG2, Huh-7)

-

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

Induction of Replicative Senescence (MRC5): Cells are cultured for approximately 4 weeks until the population ceases to proliferate.

-

Induction of Chemotherapy-Induced Senescence (HepG2, Huh-7): Cells are treated with 100 nM doxorubicin for 24 hours, followed by a 6-day washout period before treatment with (S)-MCOPPB[1].

-

Induction of Aphidicolin-Induced Senescence (MRC5): Cells are treated with aphidicolin to induce senescence[1].

5.2. Senescence-Associated β-Galactosidase (SA-β-gal) Staining

-

Wash cells with phosphate-buffered saline (PBS).

-

Fix cells with 2% formaldehyde and 0.5% glutaraldehyde.

-

Wash cells again with PBS.

-

Incubate cells at 37°C (without CO2) with the SA-β-gal staining solution (containing X-gal).

-

Counterstain with Nuclear Fast Red.

-

Dehydrate through a series of ethanol concentrations (50%, 70%, 95%, 100%).

-

Clear with xylene and mount.

5.3. Cell Viability Assay

Cell viability is assessed using a resazurin-based assay (e.g., alamarBlue™).

-

Seed senescent and non-senescent cells in a 96-well plate.

-

Treat cells with varying concentrations of (S)-MCOPPB for 24 hours.

-

Add the viability reagent to each well according to the manufacturer's instructions.

-

Incubate for a specified time.

-

Measure fluorescence or absorbance to determine cell viability.

Relationship with Core Senescence Pathways: p53/p21 and Sirtuins

While the primary mechanism of (S)-MCOPPB involves TLR signaling, it is important to understand the context of the core cellular senescence pathways.

The p53/p21 Pathway: The p53 tumor suppressor and its downstream target, the cyclin-dependent kinase inhibitor p21, are central regulators of senescence induction[4][5]. DNA damage and other stressors activate p53, which in turn transcriptionally activates p21[4][6]. p21 then inhibits cyclin-dependent kinases (CDKs), leading to cell cycle arrest[4]. The interaction between p53 and p21 is crucial for p53-dependent gene expression[7]. While the direct effect of (S)-MCOPPB on the p53/p21 pathway has not been explicitly detailed in the available literature, this pathway remains a fundamental aspect of the senescent phenotype that (S)-MCOPPB targets.

Sirtuins: Sirtuins are a family of NAD+-dependent deacylases that play a critical role in delaying cellular senescence and extending lifespan[8][9]. They are involved in maintaining genome integrity and promoting DNA damage repair[8][9]. The activation of certain sirtuins, such as SIRT1, can suppress senescence[10][11]. There is currently no direct evidence from the reviewed literature linking the senolytic action of (S)-MCOPPB to the modulation of sirtuin activity.

Conclusion and Future Directions

(S)-MCOPPB represents a novel class of senolytic agents with a distinct mechanism of action centered on the activation of immune-related pathways through the NOP receptor and Toll-like receptors. Its demonstrated efficacy in vitro and in vivo in reducing the burden of senescent cells highlights its therapeutic potential for age-related diseases.

Future research should focus on several key areas:

-

Elucidation of the Downstream Signaling Cascade: A more detailed investigation into the specific TLRs involved and the subsequent intracellular signaling events is warranted.

-

Interaction with Core Senescence Pathways: Studies are needed to determine if (S)-MCOPPB's effects are modulated by or intersect with the p53/p21 and sirtuin pathways.

-

Clinical Translation: Given its senolytic properties, clinical trials are a logical next step to evaluate the safety and efficacy of (S)-MCOPPB in human populations for age-related conditions. The identification of biomarkers for senescent cell burden will be crucial for patient selection and monitoring treatment response in such trials[12].

This technical guide provides a solid foundation for understanding the current knowledge on (S)-MCOPPB's effects on cellular senescence. As research in this area progresses, (S)-MCOPPB may emerge as a valuable tool in the growing arsenal of senotherapeutics.

References

- 1. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Understanding cellular senescence: pathways involved, therapeutics and longevity aiding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Potential of Polyphenols in Modulating the Cellular Senescence Process: Implications and Mechanism of Action [mdpi.com]

- 6. p53 and p21 Determine the Sensitivity of Noscapine-Induced Apoptosis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Involvement of the p53/p21 complex in p53-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sirtuin signaling in cellular senescence and aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sirtuin signaling in cellular senescence and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. imrpress.com [imrpress.com]

- 12. Characterization of Human Senescent Cell Biomarkers for Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies of (S)-MCOPPB: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-MCOPPB, or 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole, is a potent and selective non-peptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a member of the opioid receptor family. Contrary to initial hypotheses suggesting it may act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), extensive in vitro research has firmly established its primary mechanism of action at the NOP receptor. This technical guide provides a comprehensive overview of the preliminary in vitro studies of (S)-MCOPPB, presenting key pharmacological data, detailed experimental protocols for its characterization, and visualizations of its signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development who are interested in the NOP receptor and its agonists.

Pharmacological Profile of (S)-MCOPPB

(S)-MCOPPB exhibits high affinity and selectivity for the human NOP receptor. Its pharmacological activity has been characterized through various in vitro assays, which are summarized below.

Receptor Binding Affinity

The binding affinity of (S)-MCOPPB to the NOP receptor and its selectivity over other opioid receptors have been determined using radioligand binding assays.

| Receptor | Parameter | Value | Reference |

| Human NOP | pKi | 10.07 ± 0.01 | [1][2] |

| Human Mu (µ) Opioid | Selectivity Fold (vs. NOP) | 12 | [2] |

| Human Kappa (κ) Opioid | Selectivity Fold (vs. NOP) | 270 | [2] |

| Human Delta (δ) Opioid | Selectivity Fold (vs. NOP) | >1000 | [2] |

Functional Activity

The agonist activity of (S)-MCOPPB at the NOP receptor has been demonstrated through functional assays that measure downstream signaling events.

| Assay | Parameter | Value | Cell Line | Reference |

| GIRK Channel Activation | EC50 | 0.06 ± 0.02 nM | AtT-20 | |

| cAMP Inhibition | Potency | ~10-fold more potent than N/OFQ | CHO | |

| [³⁵S]GTPγS Binding | Efficacy | Full Agonist | CHO-NOP |

Experimental Protocols

This section details the methodologies for the key in vitro experiments used to characterize the pharmacological profile of (S)-MCOPPB.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of (S)-MCOPPB for the NOP receptor.

Objective: To measure the displacement of a radiolabeled ligand from the NOP receptor by (S)-MCOPPB.

Materials:

-

Cell membranes from CHO cells stably expressing the human NOP receptor.

-

(S)-MCOPPB (test compound).

-

Unlabeled N/OFQ (for non-specific binding determination).[3]

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgSO₄, pH 7.4.[3]

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Polyethylenimine (PEI)-soaked glass fiber filters (e.g., Whatman GF/B).[3]

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize CHO-NOP cells and prepare membrane fractions by differential centrifugation. Resuspend the final membrane pellet in binding buffer.[3]

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation (20-40 µg protein/well), radioligand (at a concentration near its Kd, e.g., ~0.8 nM [³H]-UFP-101), and varying concentrations of (S)-MCOPPB.[3]

-

Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled N/OFQ (e.g., 1 µM).[3]

-

Incubation: Incubate the plates for 60 minutes at room temperature with gentle agitation.[3]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through PEI-soaked glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[3]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of (S)-MCOPPB from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Inhibition Assay

This assay measures the ability of (S)-MCOPPB to inhibit the production of cyclic adenosine monophosphate (cAMP) following NOP receptor activation.

Objective: To quantify the functional potency of (S)-MCOPPB as a NOP receptor agonist.

Materials:

-

CHO cells stably expressing the human NOP receptor.

-

(S)-MCOPPB (test compound).

-

Forskolin (to stimulate adenylyl cyclase).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or similar).

-

Cell culture medium and reagents.

-

384-well plates.

-

Plate reader compatible with the chosen assay technology.

Procedure (Example using a LANCE Ultra cAMP Kit):

-

Cell Preparation: Culture CHO-NOP cells to the desired confluency. On the day of the assay, detach the cells and resuspend them in stimulation buffer.

-

Assay Setup: In a 384-well plate, add the cell suspension.

-

Compound Addition: Add varying concentrations of (S)-MCOPPB to the wells.

-

Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to induce cAMP production.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

Detection: Add the detection reagents from the cAMP assay kit (e.g., Eu-cAMP tracer and ULight-anti-cAMP antibody).

-

Incubation: Incubate for 60 minutes at room temperature.

-

Measurement: Read the plate on a compatible plate reader (e.g., measuring time-resolved fluorescence resonance energy transfer).

-

Data Analysis: Generate a dose-response curve and calculate the EC50 value for (S)-MCOPPB's inhibition of forskolin-stimulated cAMP production.

G-Protein Coupled Inwardly Rectifying Potassium (GIRK) Channel Activation Assay

This assay assesses the activation of GIRK channels, a downstream effector of NOP receptor signaling, using a membrane potential-sensitive fluorescent dye.

Objective: To measure the functional consequence of NOP receptor activation by (S)-MCOPPB on ion channel activity.

Materials:

-

AtT-20 cells (which endogenously express GIRK channels) or other suitable cells stably expressing the NOP receptor.

-

(S)-MCOPPB (test compound).

-

Membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

-

96- or 384-well black-walled, clear-bottom plates.

-

Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Seed the cells into the microplates and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and add the fluorescent dye solution to each well. Incubate for a specified time (e.g., 60 minutes) at room temperature to allow the dye to load into the cells.

-

Compound Addition: Place the plate in the fluorescent plate reader. After establishing a stable baseline fluorescence reading, add varying concentrations of (S)-MCOPPB to the wells.

-

Measurement: Immediately begin recording the fluorescence intensity over time. Activation of GIRK channels will cause an efflux of K⁺ ions, leading to hyperpolarization of the cell membrane and a change in fluorescence.

-

Data Analysis: Determine the change in fluorescence in response to (S)-MCOPPB. Plot the dose-response curve and calculate the EC50 value.

In Vitro Senolytic Assay

This protocol is used to evaluate the ability of (S)-MCOPPB to selectively induce cell death in senescent cells.

Objective: To determine the senolytic activity of (S)-MCOPPB.

Materials:

-

Human fibroblast cell line (e.g., MRC5).

-

Senescence-inducing agent (e.g., doxorubicin or aphidicolin).[5]

-

(S)-MCOPPB (test compound).

-

Senescence-Associated β-Galactosidase (SA-β-gal) staining kit.[5][6][7]

-

Cell viability assay (e.g., MTT or CellTiter-Glo).

-

Cell culture medium and reagents.

-

Microscopy equipment.

-

Plate reader for viability assay.

Procedure:

-

Induction of Senescence: Treat the cells with a senescence-inducing agent for a specified period to induce a senescent phenotype.

-

Compound Treatment: Culture both senescent and non-senescent (control) cells and treat them with varying concentrations of (S)-MCOPPB for 48-72 hours.[5]

-

SA-β-gal Staining: After treatment, fix the cells and perform SA-β-gal staining according to the manufacturer's protocol. Senescent cells will stain blue.

-

Cell Viability Assessment: In parallel plates, assess cell viability using a standard assay to quantify the cytotoxic effect of (S)-MCOPPB on both senescent and non-senescent cells.

-

Data Analysis: Quantify the percentage of SA-β-gal positive cells and the cell viability for each treatment condition. A senolytic compound will selectively reduce the viability of senescent cells while having a minimal effect on non-senescent cells.

Signaling Pathways and Experimental Workflows

NOP Receptor Signaling Pathway

Activation of the NOP receptor by (S)-MCOPPB initiates a cascade of intracellular signaling events, primarily through the Gαi/o family of G proteins.

Caption: NOP Receptor Signaling Pathway Activated by (S)-MCOPPB.

Experimental Workflow for In Vitro Characterization

The following diagram illustrates a typical workflow for the in vitro pharmacological characterization of a NOP receptor agonist like (S)-MCOPPB.

Caption: Workflow for In Vitro Pharmacological Profiling.

Logical Relationship in Senolytic Activity Assessment

This diagram outlines the logical steps involved in determining the senolytic potential of (S)-MCOPPB.

Caption: Logical Flow for Senolytic Activity Evaluation.

Conclusion

The preliminary in vitro studies of (S)-MCOPPB have robustly characterized it as a potent and selective agonist of the NOP receptor. Its high affinity and functional activity at this receptor, coupled with its selectivity over other opioid receptors, make it a valuable tool for investigating NOP receptor pharmacology. Furthermore, its recently discovered senolytic properties open new avenues for research into its therapeutic potential. The detailed experimental protocols and workflow diagrams provided in this guide are intended to facilitate further research and development of NOP receptor-targeted therapeutics.

References

- 1. Synthesis and Evaluation of Radioligands for Imaging Brain Nociceptin/Orphanin FQ Peptide (NOP) Receptors with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Pharmacological studies on the NOP and opioid receptor agonist PWT2-[Dmt1]N/OFQ(1-13) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. buckinstitute.org [buckinstitute.org]

- 6. SA-β-Galactosidase-Based Screening Assay for the Identification of Senotherapeutic Drugs [jove.com]

- 7. telomer.com.tr [telomer.com.tr]

(S)-MCOPPB CAS number and chemical information

An In-depth Technical Guide to (S)-MCOPPB: A Selective Nociceptin/Orphanin FQ Receptor Agonist

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to (S)-MCOPPB, a potent and selective agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Chemical Information

(S)-MCOPPB, also known as 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole, is a non-peptide small molecule that has been instrumental in the study of the NOP receptor system.[1][2]

| Property | Value | Reference |

| CAS Number | 1028969-49-4 (free base) | [2] |

| 1108147-88-1 (trihydrochloride) | [2] | |

| IUPAC Name | 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole | [2] |

| Molecular Formula | C₂₆H₄₀N₄ | [2] |

| Molecular Weight | 408.634 g/mol | [2] |

| Synonyms | MCOPPB | [1] |

Mechanism of Action and Signaling Pathway

(S)-MCOPPB is a potent and selective full agonist for the NOP receptor, the fourth member of the opioid receptor superfamily.[1] Unlike classical opioid receptors, the NOP receptor and its endogenous ligand, N/OFQ, modulate a variety of physiological processes, including pain, anxiety, and learning.[3][4]

Upon agonist binding, the NOP receptor couples to inhibitory G proteins (Gαi/o). This initiates a cascade of intracellular signaling events, primarily characterized by:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[5]

-

Modulation of Ion Channels: Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.[6][7]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: This includes the activation of ERK1/2, p38, and JNK.[6]

Following activation, the NOP receptor can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin. This process mediates receptor desensitization and internalization, which are crucial for regulating the duration and intensity of the signal.[3][5]

Quantitative Data

(S)-MCOPPB exhibits high affinity and selectivity for the NOP receptor over other classical opioid receptors.

Table 1: Receptor Binding Affinity and Selectivity

| Receptor | Binding Affinity (pKi) | Selectivity vs. NOP | Reference |

| Human NOP | 10.07 ± 0.01 | - | [8] |

| μ-Opioid | - | 12-fold | [8] |

| κ-Opioid | - | 270-fold | [8] |

| δ-Opioid | - | >1000-fold | [8] |

Table 2: In Vitro Functional Activity

| Assay | Parameter | Value | Cell Line | Reference |

| GTPγS Binding | Full Agonist | - | CHO-hNOP | [9] |

| Calcium Mobilization | Full Agonist | - | CHO-hNOP-Gαqi5 | [9] |

| Dynamic Mass Redistribution | Full Agonist | Potent | CHO-hNOP | [9] |

Experimental Protocols

In Vitro Radioligand Receptor Binding Assay

This protocol is a generalized procedure for determining the binding affinity of (S)-MCOPPB to the NOP receptor using a competitive displacement assay.

Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line expressing the human NOP receptor (e.g., CHO-hNOP) are prepared by homogenization and centrifugation.[10]

-

Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable NOP receptor radioligand (e.g., [³H]-UFP-101) and varying concentrations of the unlabeled test compound ((S)-MCOPPB).[10]

-

Incubation: The reaction mixture is incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand while unbound ligand passes through.[10][11]

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[11]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[11]

-

Data Analysis: The concentration of (S)-MCOPPB that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Anxiolytic Activity - Vogel Conflict Test

This protocol describes a common behavioral assay in mice to evaluate the anxiolytic-like effects of (S)-MCOPPB.

Methodology:

-

Animal Preparation: Male mice are water-deprived for a period (e.g., 24 hours) before the test to motivate them to drink.[8]

-

Drug Administration: (S)-MCOPPB is administered orally (p.o.) at various doses (e.g., 10 mg/kg) at a specified time before the test (e.g., 30-60 minutes). A vehicle control group and a positive control group (e.g., diazepam) are included.[8]

-

Test Procedure: The mouse is placed in a test chamber with a drinking spout. After a period of adaptation and drinking, each lick is paired with a mild electric shock to the feet. This creates a conflict between the motivation to drink and the aversion to the shock.

-

Data Collection: The number of shocks received (or licks punished) during a fixed test period (e.g., 5 minutes) is recorded.

-

Data Analysis: Anxiolytic compounds are expected to increase the number of punished licks compared to the vehicle-treated group. The data is analyzed using appropriate statistical methods (e.g., ANOVA).[8]

Senolytic Activity

Recent studies have revealed that (S)-MCOPPB also possesses senolytic properties, meaning it can selectively induce apoptosis in senescent cells.[12][13] This was discovered through high-throughput screening of a library of pharmacologically active compounds.[14] In in vitro models, (S)-MCOPPB was shown to reduce the number of senescent cells, and in vivo studies in mice demonstrated a reduction in the senescence cell burden in peripheral tissues.[12][14] Mechanistically, this effect may be linked to the activation of transcriptional networks involved in immune responses.[12]

Conclusion

(S)-MCOPPB is a valuable research tool for investigating the NOP receptor system. Its high potency, selectivity, and oral bioavailability make it a suitable compound for both in vitro and in vivo studies.[1] Its demonstrated anxiolytic and more recently discovered senolytic effects highlight the therapeutic potential of targeting the NOP receptor for a range of disorders, from anxiety to age-related diseases.[8][12] This guide provides core technical information to aid researchers in designing and interpreting experiments involving this significant pharmacological agent.

References

- 1. Novel non-peptide nociceptin/orphanin FQ receptor agonist, 1-[1-(1-Methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole: design, synthesis, and structure-activity relationship of oral receptor occupancy in the brain for orally potent antianxiety drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MCOPPB - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological characterization of the newly synthesized nociceptin/orphanin FQ-receptor agonist 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole as an anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Functional Selectivity Does Not Predict Antinociceptive/Locomotor Impairing Potencies of NOP Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological studies on the NOP and opioid receptor agonist PWT2-[Dmt1]N/OFQ(1-13) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Mouse Studies of (S)-MCOPPB

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-MCOPPB, or 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole, is a potent and selective non-peptide agonist for the nociceptin/orphanin FQ (N/OFQ) receptor (NOP), a G protein-coupled receptor.[1][2] It displays high affinity for the human NOP receptor with a pKi of 10.07.[2] Preclinical studies in mice have demonstrated its potential as an anxiolytic and a senolytic agent, capable of reducing anxiety-like behaviors and clearing senescent cells.[3][4] This document provides detailed experimental protocols for conducting in vivo mouse studies to evaluate the therapeutic potential of (S)-MCOPPB.

Mechanism of Action and Signaling Pathway

(S)-MCOPPB exerts its effects primarily through the activation of the NOP receptor. The NOP receptor is known to couple to inhibitory G proteins, primarily Gαi/o and Gαz. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream signaling events include the modulation of ion channels, such as the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which collectively lead to a reduction in neuronal excitability. Additionally, NOP receptor activation can stimulate the mitogen-activated protein kinase (MAPK) signaling cascade. (S)-MCOPPB has been identified as a G protein-biased agonist, suggesting it preferentially activates G protein-mediated signaling pathways over β-arrestin recruitment. Recent evidence also suggests a role for Toll-like receptors (TLRs) in the senolytic effects of (S)-MCOPPB.[3]

Data Presentation

Table 1: In Vivo Efficacy of (S)-MCOPPB in Mice

| Experimental Model | Species/Strain | Dose Range (mg/kg) | Administration Route | Key Findings | Reference(s) |

| Vogel Conflict Test | ICR Mice | 10 | Oral (p.o.) | Increased punished drinking, indicative of anxiolytic effects. | [5] |

| Open Field Test | CD-1 Mice | 1-10 | Intraperitoneal (i.p.) | No significant alteration in locomotor activity. | [2] |

| Senescence Model | C57BL/6 Mice | 2.5 - 5 | Intraperitoneal (i.p.) | Reduced senescence cell burden in peripheral tissues. | [3] |

Experimental Protocols

(S)-MCOPPB Formulation and Administration

For in vivo studies, (S)-MCOPPB can be formulated as a clear solution. A recommended vehicle consists of a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Sonication may be required to achieve complete dissolution. The formulation should be prepared fresh before each use. Administration can be performed via oral gavage (p.o.) or intraperitoneal (i.p.) injection, with doses typically ranging from 1 to 10 mg/kg.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the anxiolytic and senolytic effects of (S)-MCOPPB in mice.

Vogel Conflict Test for Anxiolytic Activity

This test assesses the anxiolytic potential of a compound by measuring its ability to increase the number of punished responses.[6]

-

Apparatus: An operant conditioning chamber equipped with a grid floor for delivering mild electric shocks and a drinking spout connected to a lickometer.[7]

-

Procedure:

-

Water Deprivation: Mice are typically water-deprived for 18-24 hours prior to testing to motivate drinking behavior.[8]

-

Habituation: Acclimate mice to the testing chamber.

-

Drug Administration: Administer (S)-MCOPPB or vehicle orally (e.g., 10 mg/kg) at a predetermined time before the test.[5]

-

Testing Session: Place the mouse in the chamber. After a set number of licks (e.g., 20), a mild, brief electric shock is delivered through the drinking spout. The session typically lasts for a defined period (e.g., 3-5 minutes).[5][7]

-

-

Data Collection: The primary endpoint is the total number of shocks received during the session. An increase in the number of shocks in the drug-treated group compared to the vehicle group indicates an anxiolytic-like effect.[6]

Open Field Test for Locomotor Activity

This test is used to assess general locomotor activity and anxiety-like behavior.[9]

-

Apparatus: A square arena (e.g., 40 x 40 cm or 50 x 50 cm) with walls high enough to prevent escape.[10][11] The arena is often divided into a central and a peripheral zone.

-

Procedure:

-

Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the test.[9]

-

Drug Administration: Administer (S)-MCOPPB or vehicle via the desired route (e.g., i.p.).

-

Testing Session: Gently place the mouse in the center of the open field and allow it to explore freely for a set duration (e.g., 15-60 minutes).[1]

-

-